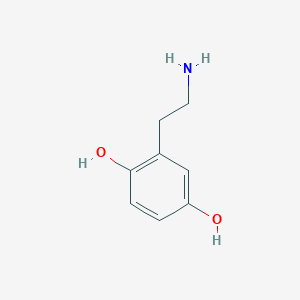

2-(2-Aminoethyl)benzene-1,4-diol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dopamine is synthesized from the amino acid L-tyrosine through a two-step enzymatic process . The first step involves the hydroxylation of L-tyrosine to form L-DOPA, catalyzed by the enzyme tyrosine hydroxylase . The second step is the decarboxylation of L-DOPA to form dopamine, catalyzed by the enzyme aromatic L-amino acid decarboxylase .

Industrial Production Methods

Industrial production of dopamine typically involves the microbial fermentation of L-tyrosine or the chemical synthesis from catechol derivatives . These methods are optimized for high yield and purity to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation to form quinones, while the aminoethyl side chain may participate in redox processes.

Key Findings :

- Oxidation of hydroxyl groups produces 1,4-benzoquinone, a reactive intermediate in polymer synthesis.

- The aminoethyl side chain oxidizes to aldehyde under physiological conditions, relevant to neurotransmitter degradation pathways .

Substitution Reactions

The hydroxyl hydrogens are susceptible to nucleophilic substitution, while the amine group participates in alkylation/acylation.

Hydroxyl Group Substitution

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride (H₂SO₄) | 2-(2-Aminoethyl)-1,4-diacetoxybenzene | |

| Sulfonation | H₂SO₄ (concentrated) | Sulfonated derivatives (ortho/para) |

Amine Group Reactions

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride (base) | N-Acetylated derivative | |

| Reductive alkylation | Aldehydes + NaBH₃CN | Secondary amines |

Mechanistic Notes :

- Electrophilic substitution favors ortho/para positions due to hydroxyl group activation .

- The amine’s nucleophilicity enables Schiff base formation with carbonyl compounds .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration.

| Reaction | Reagents | Position Selectivity | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to hydroxyl | |

| Bromination | Br₂ (FeBr₃ catalyst) | Ortho to hydroxyl |

Example :

Bromination at the ortho position yields 5-bromo-2-(2-aminoethyl)benzene-1,4-diol, a precursor in pharmaceutical intermediates.

Complexation Reactions

The compound acts as a bidentate ligand, coordinating metals via hydroxyl and amine groups.

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Square-planar geometry | Catalytic oxidation studies | |

| Fe³⁺ | Octahedral coordination | Redox-active materials |

Key Insight :

Copper complexes exhibit enhanced catalytic activity in hydroxylation reactions .

Condensation Reactions

The amine group participates in condensation to form heterocycles.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Schiff base formation | Aldehydes/ketones | Imine-linked polymers | |

| Cyclization | POCl₃ (dehydrating agent) | Tetrahydroisoquinoline derivatives |

Example :

Condensation with glyoxal forms a bis-Schiff base, utilized in coordination chemistry .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = highest) | Dominant Reaction Pathways |

|---|---|---|

| Phenolic -OH | 1 | Oxidation, electrophilic substitution |

| Aliphatic -NH₂ | 2 | Acylation, alkylation, condensation |

| Aromatic ring | 3 | Halogenation, nitration |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- As a pharmaceutical standard and intermediate: 2-(2-Aminoethyl)benzene-1,4-diol can be used as a pharmaceutical standard and intermediate in the synthesis of various compounds .

- Similarity to Dopamine: Given its structural similarity to dopamine , this compound may have applications in studies related to neurotransmission and neurological disorders . Dopamine is a neuromodulatory molecule that plays roles in cells . Studies of dopamine molecules have included conformational analysis .

Related compounds

- Benzene-1,4-diol (Hydroquinone): It is used as a topical treatment for skin hyperpigmentation and in cosmetic products . It acts as a reducing agent and antioxidant and is used in the synthesis of dyes, motor fuels, and oils . Benzene-1,4-diol is also used as a polymerization inhibitor and free radical scavenger to prolong the shelf life of light-sensitive resins .

Wirkmechanismus

Dopamine exerts its effects by binding to dopamine receptors in the brain, which are part of the G protein-coupled receptor family . This binding activates various intracellular signaling pathways, influencing neuronal activity and neurotransmitter release . Dopamine also acts as a precursor to other neurotransmitters, such as norepinephrine and epinephrine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Norepinephrine: Similar in structure but has an additional hydroxyl group on the ethylamine side chain.

Epinephrine: Similar to norepinephrine but has a methyl group attached to the nitrogen atom.

Serotonin: Structurally different but also functions as a neurotransmitter.

Uniqueness

Dopamine is unique due to its specific role in the reward and pleasure systems of the brain, as well as its involvement in motor control . Its ability to act as a precursor to other catecholamines also distinguishes it from similar compounds .

Biologische Aktivität

2-(2-Aminoethyl)benzene-1,4-diol, also known as 2-(2-aminoethyl)-1,4-benzenediol, is an organic compound notable for its unique chemical structure that includes an amino group and two hydroxyl groups on a benzene ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of neurobiology and cancer research. Below is a detailed examination of its biological activities, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 153.18 g/mol

- Functional Groups : Amino group (-NH), Hydroxyl groups (-OH)

The structural configuration allows it to function as a precursor in neurotransmitter synthesis and as an antioxidant agent.

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

-

Neurotransmitter Activity :

- Acts as a precursor to dopamine and other catecholamines.

- Influences neurotransmission by modulating receptor binding affinities.

-

Antioxidant Properties :

- Exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

-

Anti-Cancer Activity :

- Induces apoptosis in cancer cells through various signaling pathways.

- Inhibits tumor growth in experimental models.

Neurotransmitter Modulation

Research indicates that this compound enhances neurotransmitter release by increasing the availability of dopamine in synaptic clefts. This effect is critical for maintaining proper neuronal function and has implications for treating neurodegenerative diseases.

Antioxidant Effects

The compound demonstrates significant antioxidant activity by reducing oxidative stress markers in vitro. Its ability to donate electrons helps mitigate cellular damage caused by reactive oxygen species (ROS).

Anti-Cancer Properties

Several studies have explored the anti-cancer potential of this compound:

- Case Study 1 : In vitro studies on MCF-7 breast cancer cells showed that this compound induced apoptosis at concentrations as low as 25 μM, with flow cytometry confirming increased apoptotic cell populations.

- Case Study 2 : In vivo experiments using tumor-bearing mice revealed a significant reduction in tumor size when treated with this compound over a period of 14 days, suggesting its efficacy as an anti-cancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Dopamine | Dopamine Structure | Neurotransmitter involved in reward pathways |

| Noradrenaline | Noradrenaline Structure | Hormone and neurotransmitter with cardiovascular effects |

| 3-(2-Aminoethyl)-phenol | 3-(2-Aminoethyl)-phenol Structure | Exhibits different receptor selectivity |

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,10-11H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMGUIWNLBMCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620978 | |

| Record name | 2-(2-Aminoethyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21581-41-9 | |

| Record name | 2-(2-Aminoethyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.